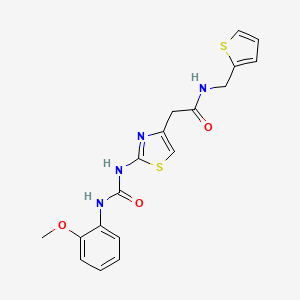
2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile
Vue d'ensemble
Description
2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile is a chemical compound with the molecular weight of 175.16 . It is a derivative of benzofuran, a type of aromatic organic compound . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6FNO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 . This indicates the molecular structure of the compound. Further vibrational characterization and molecular electronic investigations can provide more detailed insights into the molecular structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.16 . More detailed physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the current literature.Applications De Recherche Scientifique
Fluorescence On-Off Switching Mechanism
Research by Uchiyama et al. (2003) highlights the use of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile in studying fluorescence mechanisms. Their study on benzofurazans, closely related to benzofurans, provides insights into the fluorescence on-off switching mechanism of fluorogenic reagents. This research has implications in bio-analyses, particularly in understanding the relaxation processes of these compounds through fluorescence, photolysis, and time-resolved thermal lensing signals in acetonitrile (Uchiyama et al., 2003).
Chemosensor Development
A study by Li et al. (2014) discusses the development of a fluorescent sensor using a structure akin to this compound. This sensor exhibited high selectivity and sensitivity to Zn(2+) ions in acetonitrile aqueous solutions. Such chemosensors play a crucial role in detecting specific ions and have potential applications in environmental monitoring and biological research (Li et al., 2014).
Excited-State Dynamics in Solvents
Gustavsson et al. (2006) investigated the excited-state dynamics of 5-fluorouracil, a compound similar to this compound, in acetonitrile. This research contributes to understanding how different solvents affect the excited-state dynamics and fluorescence decay of such compounds, crucial for applications in photochemistry and photobiology (Gustavsson et al., 2006).
Synthesis and Molecular Docking Study
Ivachtchenko et al. (2019) conducted a study on a compound structurally similar to this compound. Their research included synthesis, X-ray crystal structure analysis, Hirshfeld surface analysis, and molecular docking studies, demonstrating the potential of such compounds in developing new inhibitors for diseases like hepatitis B (Ivachtchenko et al., 2019).
Propriétés
IUPAC Name |
2-(5-fluoro-1-benzofuran-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIQOFFSZZKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CO2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2670439.png)
![2-(phenylamino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2670442.png)


![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2670448.png)
![4-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2670449.png)
![N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2670450.png)
![Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B2670453.png)

![tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2670457.png)



